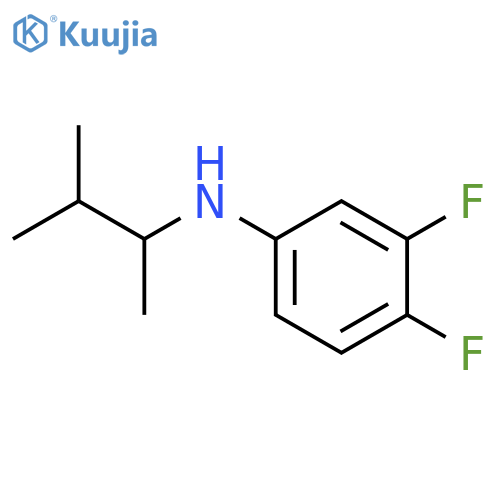Cas no 1019547-12-6 (3,4-difluoro-N-(3-methylbutan-2-yl)aniline)

1019547-12-6 structure
商品名:3,4-difluoro-N-(3-methylbutan-2-yl)aniline
3,4-difluoro-N-(3-methylbutan-2-yl)aniline 化学的及び物理的性質
名前と識別子
-
- Benzenamine, N-(1,2-dimethylpropyl)-3,4-difluoro-
- 3,4-difluoro-N-(3-methylbutan-2-yl)aniline
-
- インチ: 1S/C11H15F2N/c1-7(2)8(3)14-9-4-5-10(12)11(13)6-9/h4-8,14H,1-3H3
- InChIKey: PGOOYYZARIMWPT-UHFFFAOYSA-N
- ほほえんだ: C1(NC(C)C(C)C)=CC=C(F)C(F)=C1
3,4-difluoro-N-(3-methylbutan-2-yl)aniline 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-164908-0.5g |
3,4-difluoro-N-(3-methylbutan-2-yl)aniline |
1019547-12-6 | 0.5g |
$699.0 | 2023-02-17 | ||
| Enamine | EN300-164908-5.0g |
3,4-difluoro-N-(3-methylbutan-2-yl)aniline |
1019547-12-6 | 5.0g |
$2110.0 | 2023-02-17 | ||
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01035433-1g |
3,4-Difluoro-N-(3-methylbutan-2-yl)aniline |
1019547-12-6 | 95% | 1g |
¥1953.0 | 2023-03-01 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01035433-5g |
3,4-Difluoro-N-(3-methylbutan-2-yl)aniline |
1019547-12-6 | 95% | 5g |
¥5656.0 | 2023-03-01 | |
| Ambeed | A1054053-5g |
3,4-Difluoro-N-(3-methylbutan-2-yl)aniline |
1019547-12-6 | 95% | 5g |
$824.0 | 2024-04-26 | |
| Enamine | EN300-164908-1000mg |
3,4-difluoro-N-(3-methylbutan-2-yl)aniline |
1019547-12-6 | 1000mg |
$271.0 | 2023-09-21 | ||
| Enamine | EN300-164908-500mg |
3,4-difluoro-N-(3-methylbutan-2-yl)aniline |
1019547-12-6 | 500mg |
$260.0 | 2023-09-21 | ||
| Enamine | EN300-164908-100mg |
3,4-difluoro-N-(3-methylbutan-2-yl)aniline |
1019547-12-6 | 100mg |
$238.0 | 2023-09-21 | ||
| Enamine | EN300-164908-10.0g |
3,4-difluoro-N-(3-methylbutan-2-yl)aniline |
1019547-12-6 | 10.0g |
$3131.0 | 2023-02-17 | ||
| Enamine | EN300-164908-1.0g |
3,4-difluoro-N-(3-methylbutan-2-yl)aniline |
1019547-12-6 | 1g |
$0.0 | 2023-06-08 |
3,4-difluoro-N-(3-methylbutan-2-yl)aniline 関連文献
-
Xiaoyu Qiu,Gengtao Fu,Yue Zhao,Yawen Tang,Yu Chen,Tianhong Lu J. Mater. Chem. A, 2013,1, 14874-14878
-
Sohyun Park,Hungu Kang,Hyo Jae Yoon J. Mater. Chem. A, 2019,7, 14419-14446
-
Zhanfeng Ju,Daqiang Yuan CrystEngComm, 2013,15, 9513-9520
-
4. Transition-metal catalyzed valorization of lignin: the key to a sustainable carbon-neutral futureMarkus D. Kärkäs,Bryan S. Matsuura,Timothy M. Monos,Gabriel Magallanes,Corey R. J. Stephenson Org. Biomol. Chem., 2016,14, 1853-1914
-
Yuan Chen,Xue-Rui Wei,Ru Sun,Yu-Jie Xu Anal. Methods, 2019,11, 3523-3531
1019547-12-6 (3,4-difluoro-N-(3-methylbutan-2-yl)aniline) 関連製品
- 1209778-49-3((11E)-Tetradecen-1-yl-d5 Acetate)
- 2171141-84-5((2S,3R)-2-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-phenylacetamido-3-hydroxybutanoic acid)
- 393835-65-9(5-Amino-N-acetyltryptamine)
- 1895338-79-0((3-hydroxyphenyl)methanesulfonamide)
- 2229666-42-4(3-(1-{(tert-butoxy)carbonylamino}cyclobutyl)prop-2-enoic acid)
- 19742-92-8(3,3'-Dichlorodiphenyl disulfide)
- 2680702-97-8(3-[3-(Trifluoroacetamido)cyclobutyl]propanoic acid)
- 2228333-51-3(2-fluoro-2-3-nitro-5-(trifluoromethyl)phenylethan-1-amine)
- 126712-05-8(1-bromo-2-(bromomethyl)-3-methoxybenzene)
- 2201540-39-6(N-[3-[4-(4-Fluoro-2-methylphenyl)piperidin-1-yl]-3-oxopropyl]prop-2-enamide)
推奨される供給者
Amadis Chemical Company Limited
(CAS:1019547-12-6)3,4-difluoro-N-(3-methylbutan-2-yl)aniline

清らかである:99%/99%
はかる:1g/5g
価格 ($):256.0/742.0